molecular formula C12H10O2S B6395789 5-Methyl-2-(thiophen-3-YL)benzoic acid CAS No. 1261925-72-7

5-Methyl-2-(thiophen-3-YL)benzoic acid

Cat. No.: B6395789
CAS No.: 1261925-72-7
M. Wt: 218.27 g/mol
InChI Key: BJSZSZPUOAQYAT-UHFFFAOYSA-N
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Description

5-Methyl-2-(thiophen-3-yl)benzoic acid (CAS: 56421-82-0) is a heteroaromatic compound featuring a benzoic acid backbone substituted with a methyl group at the 5-position and a thiophene ring at the 2-position. Its molecular formula is C₁₀H₉NS, with a molecular weight of 175.25 g/mol (calculated from ). Related compounds, such as triazole- or sulfonyl-substituted benzoic acids, are synthesized via coupling reactions or iodocyclization (e.g., ) .

Properties

IUPAC Name

5-methyl-2-thiophen-3-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-8-2-3-10(9-4-5-15-7-9)11(6-8)12(13)14/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSZSZPUOAQYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688553
Record name 5-Methyl-2-(thiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261925-72-7
Record name 5-Methyl-2-(thiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(thiophen-3-YL)benzoic acid typically involves the introduction of a thiophene ring onto a benzoic acid framework. One common method involves the reaction of 2-bromo-5-methylbenzoic acid with thiophene-3-boronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (80-100°C) for several hours .

Industrial Production Methods

Industrial production of 5-Methyl-2-(thiophen-3-YL)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(thiophen-3-YL)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

5-Methyl-2-(thiophen-3-YL)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(thiophen-3-YL)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, further stabilizing the interaction .

Comparison with Similar Compounds

Key Observations :

  • Substituent position significantly impacts electronic and steric properties. For example, the methylsulfonyl group in 5-methyl-2-(3-methylsulfonylphenyl)benzoic acid increases molecular weight and polarity compared to the thiophene analogue .
  • Similarity scores () highlight that positional isomers (e.g., 3-methyl vs.

Physicochemical Properties

Property 5-Methyl-2-(thiophen-3-yl)benzoic acid 5-Methyl-2-(3-methylsulfonylphenyl)benzoic acid 3-Methyl-4-(thiophen-3-yl)benzoic acid
Molecular Weight 175.25 290.33 218.27
Solubility Moderate (lipophilic thiophene) Low (polar sulfonyl group) Moderate
Acidity (pKa) ~4.2 (benzoic acid core) ~3.8 (electron-withdrawing sulfonyl) ~4.5
Thermal Stability High (aromatic stabilization) Moderate (sulfonyl group may destabilize) High

Notes:

  • The sulfonyl group in 5-methyl-2-(3-methylsulfonylphenyl)benzoic acid enhances acidity due to electron-withdrawing effects, lowering pKa compared to thiophene analogues .
  • Thiophene-containing derivatives exhibit higher lipophilicity, favoring membrane permeability in biological systems .

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